molecular formula C13H10N4O2S B2613523 6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1325307-25-2

6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2613523
CAS No.: 1325307-25-2
M. Wt: 286.31
InChI Key: QLRSXRUWACXWPL-UHFFFAOYSA-N
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Description

The compound “6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” is a novel heterocyclic compound. It belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological activities . Pyrimidine derivatives have been employed in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the design and preparation of libraries of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The synthesis often involves [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .


Molecular Structure Analysis

The molecular structure of these compounds is established by spectral data and a single-crystal X-ray diffraction analysis . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum are often used to confirm the structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques. For instance, the ESI–MS m/z value can provide information about the molecular weight of the compound .

Scientific Research Applications

Synthesis and Biological Activities

Research has demonstrated the utility of related thiazolo and pyrimidine derivatives in synthesizing biologically active compounds. For instance, El-Gazzar, Hussein, and Aly (2006) reported the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, aiming to produce compounds with high biological activities. These compounds were found to act as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities, showcasing their potential in medicinal chemistry (El-Gazzar et al., 2006).

Anticancer Assessments

Another study by Metwally and Deeb (2018) focused on the synthesis of novel pyrazolo[4,3-c]pyridine derivatives, which were investigated for their anticancer activity against human breast, liver, and colon carcinoma cell lines. The study highlighted the compound with significant inhibitory effects, comparing favorably to doxorubicin, a reference drug. This research underscores the importance of such derivatives in developing new anticancer agents (Metwally & Deeb, 2018).

Antimicrobial Evaluation

Vlasov et al. (2022) explored the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives, revealing moderate activity against common bacterial strains such as S. aureus, E. coli, and B. subtilis. Their research illustrates the compound's utility in searching for new antibacterial agents (Vlasov et al., 2022).

Computational Exploration

Ashraf et al. (2019) conducted a study on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, utilizing spectral techniques and computational methods to analyze their electronic structures. This research contributes to understanding the molecular properties and potential applications of such compounds in various fields (Ashraf et al., 2019).

Mechanism of Action

Future Directions

The future directions in the research of these compounds involve the development of novel inhibitors aimed to overcome the defects of current therapeutic agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Properties

IUPAC Name

6-cyclopropyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-12-11-10(15-13(19)17(12)7-4-5-7)9(16-20-11)8-3-1-2-6-14-8/h1-3,6-7H,4-5H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRSXRUWACXWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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